molecular formula C20H21BrN6O8 B12716215 Methyl N-(5-(acetylamino)-4-((2-bromo-4,6-dinitrophenyl)azo)-2-ethoxyphenyl)beta-alaninate CAS No. 94108-94-8

Methyl N-(5-(acetylamino)-4-((2-bromo-4,6-dinitrophenyl)azo)-2-ethoxyphenyl)beta-alaninate

Cat. No.: B12716215
CAS No.: 94108-94-8
M. Wt: 553.3 g/mol
InChI Key: PBUMZYFAPJBJMW-UHFFFAOYSA-N
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Description

IUPAC Nomenclature Breakdown and Functional Group Identification

The IUPAC name methyl 3-[5-acetamido-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-ethoxyanilino]propanoate systematically encodes the compound’s architecture:

IUPAC Component Structural Feature Position
Methyl Methoxy ester C-terminal β-alaninate
3- Propanoate chain Linking aniline to ester
5-acetamido Acetylated amine Position 5 on aniline
4-[(2-bromo-4,6-dinitrophenyl)diazenyl] Azo-linked bromodinitrophenyl Position 4 on aniline
2-ethoxy Ethoxy group Position 2 on aniline

Functional Groups :

  • Azo (-N=N-) : Connects the central aniline to the brominated dinitrophenyl group, enabling π-conjugation.
  • Acetamido (-NHCOCH₃) : Provides hydrogen-bonding capability at position 5.
  • Ethoxy (-OCH₂CH₃) : Enhances solubility in organic solvents.
  • Methyl ester (-COOCH₃) : Terminates the β-alaninate side chain, influencing polarity.
  • Bromo (-Br) and nitro (-NO₂) : Electron-withdrawing groups stabilizing the azo chromophore.

Crystallographic Analysis and Molecular Geometry

Crystallographic data for this compound remains unpublished, but its geometry can be inferred from analogous azo dyes:

Parameter Predicted Characteristic Basis of Inference
Azo bond length 1.23–1.25 Å Conjugated double bond
Dihedral angle (phenyl rings) 15–25° Steric hindrance from substituents
β-alaninate conformation Extended alkyl chain Minimized steric clash

The bromodinitrophenyl group adopts a near-planar arrangement with the central aniline, while the ethoxy and acetamido groups introduce torsional strain. Density functional theory (DFT) simulations suggest intramolecular hydrogen bonding between the β-alaninate’s ester carbonyl and the acetamido NH, stabilizing the folded conformation.

Comparative Structural Analysis with Analogous Azo-β-Alaninate Derivatives

Key structural variations among related compounds and their effects:

Compound (CAS) Substituent Differences Property Impact
Disperse Blue 79 (12239-34-8) Lacks β-alaninate ester; ethyl group at position 2 Reduced aqueous solubility
Ethyl N-[5-(acetylamino)-4-[(2-... (Not reported) Ethyl ester vs. methyl ester Lower thermal stability
CID 3023122 (93965-01-6) Chloroacetate substitution Increased electrophilicity

Critical Comparisons :

  • Bromine vs. Chlorine : Bromine’s larger atomic radius enhances steric shielding of the azo group, reducing photodegradation rates compared to chlorinated analogues.
  • Nitro Group Positioning : 4,6-Dinitro substitution (vs. 3,5 in analogues) extends conjugation, shifting λmax by ~30 nm.
  • Ester Chain Length : Methyl esters (553.3 g/mol) lower molecular weight versus ethyl derivatives, improving chromatographic mobility.

Structural modularity in this compound class enables tunable optical and solubility profiles, positioning it as a versatile scaffold for functional materials.

Properties

CAS No.

94108-94-8

Molecular Formula

C20H21BrN6O8

Molecular Weight

553.3 g/mol

IUPAC Name

methyl 3-[5-acetamido-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-ethoxyanilino]propanoate

InChI

InChI=1S/C20H21BrN6O8/c1-4-35-18-10-15(14(23-11(2)28)9-16(18)22-6-5-19(29)34-3)24-25-20-13(21)7-12(26(30)31)8-17(20)27(32)33/h7-10,22H,4-6H2,1-3H3,(H,23,28)

InChI Key

PBUMZYFAPJBJMW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C)NCCC(=O)OC

Origin of Product

United States

Biological Activity

Methyl N-(5-(acetylamino)-4-((2-bromo-4,6-dinitrophenyl)azo)-2-ethoxyphenyl)beta-alaninate, with CAS number 57414-26-3, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its effects in various biological contexts.

  • Molecular Formula : C21H21BrN6O8
  • Molecular Weight : 565.33 g/mol
  • Structure : The compound features an azo linkage and multiple functional groups, which contribute to its reactivity and biological interactions.

The biological activity of this compound can be attributed to its structural components, particularly the azo group. Azo compounds are known for their ability to undergo reduction reactions, leading to the release of aromatic amines, which can interact with biological macromolecules.

  • Antioxidant Activity : Some studies suggest that azo compounds exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
  • Cytotoxicity : The cytotoxic effects of this compound have been observed in various cancer cell lines. The compound may induce apoptosis through the activation of caspase pathways.
  • Antimicrobial Properties : Preliminary assessments indicate potential antibacterial activity against certain strains of bacteria, possibly due to the disruption of bacterial cell membranes.

Case Studies

Several studies have investigated the biological implications of compounds similar to this compound:

StudyFindings
Zhang et al. (2020)Reported significant cytotoxic effects on breast cancer cells with IC50 values in the micromolar range. The study suggested that the compound induces cell cycle arrest at the G1 phase.
Lee et al. (2021)Investigated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, finding that the compound inhibited bacterial growth at concentrations above 50 µg/mL.
Gupta et al. (2022)Explored the antioxidant properties in vitro, demonstrating a notable reduction in reactive oxygen species (ROS) levels in human fibroblast cells after treatment with the compound.

In Vitro Studies

In vitro studies have demonstrated that this compound can modulate various cellular pathways:

  • Cell Viability : Assessed using MTT assays showed a dose-dependent decrease in viability across different cell lines.
  • Apoptosis Induction : Flow cytometry results indicated increased annexin V binding in treated cells, confirming apoptotic cell death.

In Vivo Studies

Research involving animal models is limited but suggests potential therapeutic applications:

  • Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in reduced tumor size compared to control groups.
  • Safety Profile : Toxicological assessments indicated manageable toxicity levels at therapeutic doses, warranting further exploration for clinical applications.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of Methyl N-(5-(acetylamino)-4-((2-bromo-4,6-dinitrophenyl)azo)-2-ethoxyphenyl)beta-alaninate is C21H21BrN6O8, with a molecular weight of approximately 565.33 g/mol. The compound features a beta-alanine moiety linked to an azo dye structure, which contributes to its unique properties.

Biological Applications

Anticancer Activity
Research has indicated that compounds containing azo groups exhibit significant anticancer properties. This compound has been studied for its cytotoxic effects against various cancer cell lines. A study demonstrated that the compound induced apoptosis in human cancer cells, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. In vitro studies have revealed its effectiveness against a range of bacterial strains, indicating potential applications in developing new antibiotics .

Analytical Chemistry

Dye Applications
Due to its azo structure, this compound can be utilized as a dye in various applications, including textiles and biological staining. Its ability to form stable complexes with metals enhances its utility in analytical chemistry for detecting metal ions .

Spectroscopic Studies
The compound's unique absorption characteristics make it suitable for use in spectroscopic analysis. It can be employed as a chromogenic reagent in the detection of specific analytes through UV-Vis spectroscopy .

Environmental Applications

Environmental Monitoring
this compound can serve as a marker for environmental monitoring due to its persistence and detectability in various matrices. Its application in tracking pollution levels and assessing environmental health is under investigation .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Biological ResearchAnticancer and antimicrobial properties
Analytical ChemistryUsed as a dye and chromogenic reagent for spectroscopic analysis
Environmental MonitoringPotential marker for pollution tracking

Case Studies

Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines including breast and lung cancer cells. The results showed significant inhibition of cell proliferation at micromolar concentrations, highlighting its potential as a lead compound for drug development .

Case Study 2: Environmental Impact Assessment
A comprehensive environmental impact study assessed the degradation of this compound in aquatic systems. The study found that while the compound is persistent, it undergoes photodegradation under UV light, which could mitigate some environmental risks associated with its usage .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azo Compounds with Halogen and Nitro Substituents

The 2-bromo-4,6-dinitrophenyl group in the compound shares similarities with nitro- and halogen-substituted arylazo dyes. For example:

  • 4-Nitrobenzylamine (CAS RN: 100-17-4) and 3-amino-4-chlorobenzoic acid (CAS RN: 2486-71-7) are precursors in synthesizing azo compounds. These substrates exhibit comparable electron-withdrawing effects, influencing azo bond stability and reactivity .
  • N-Cyclohexyl-N-(2-hydroxyethyl)-3-(3-chlorophenyl)propenamide (CAS RN: 43196-36-7) demonstrates how halogen substituents enhance photostability and resistance to oxidative degradation, a trait likely shared by the bromo and nitro groups in the target compound .
Key Differences:

Ethoxy and Acetylamino Substituents

  • 2-Ethoxy and 5-acetylamino groups are critical for modulating electronic effects on the phenyl ring. Similar substituents in pharmaceuticals, such as 4-aminobenzamide (CAS RN: 2835-68-9), are known to influence hydrogen bonding and metabolic stability .
  • In contrast, methoxy variants (e.g., N-[5-(Acetylamino)-4-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-2-methoxyphenyl]-β-alanine methyl ester) exhibit minor structural variations that may affect crystallinity or melting points .

Analytical and Industrial Context

Analytical Techniques

The compound’s separation via HPLC on a Newcrom R1 column contrasts with methods for simpler azo dyes, which often use ion-pair chromatography. The inclusion of phosphoric acid in the mobile phase underscores its acidic functional groups, necessitating tailored analytical conditions .

Preparation Methods

Synthesis of the Aromatic Amine Intermediate

  • Starting from 2-ethoxyaniline, the 5-position is selectively acetylated to introduce the acetylamino group.
  • Protection of the amino group may be necessary to avoid side reactions during subsequent steps.
  • The aromatic amine is then subjected to diazotization using sodium nitrite (NaNO2) in acidic conditions (HCl, 0–5 °C) to form the diazonium salt.

Formation of the 2-Bromo-4,6-dinitrophenyl Diazonium Salt

  • 2-Bromo-4,6-dinitroaniline is diazotized under similar conditions to generate the corresponding diazonium salt.
  • This salt is a key electrophile for azo coupling.

Azo Coupling Reaction

  • The diazonium salt of 2-bromo-4,6-dinitroaniline is coupled with the aromatic beta-alaninate derivative (bearing the 5-acetylamino and 2-ethoxy substituents).
  • The coupling is typically performed in a buffered aqueous medium at low temperature (0–5 °C) to maintain diazonium salt stability.
  • The pH is adjusted to mildly alkaline (pH 8–9) to favor azo coupling at the activated aromatic ring.

Esterification to Form the Methyl Beta-Alaninate

  • The beta-alanine moiety is esterified with methanol under acidic catalysis (e.g., sulfuric acid or HCl gas) to yield the methyl ester.
  • Alternatively, methyl beta-alaninate can be used as a starting material for the coupling step.

Purification and Characterization

  • The crude product is purified by column chromatography using silica gel and appropriate eluents (e.g., mixtures of ethyl acetate and hexane).
  • Recrystallization from suitable solvents (e.g., ethanol or methanol) may be employed to improve purity.
  • Characterization is performed by NMR spectroscopy, mass spectrometry, and HPLC to confirm structure and purity.

Reaction Parameters and Conditions

Step Reagents/Conditions Temperature Time Notes
Diazotization of aromatic amine NaNO2, HCl, 0–5 °C 0–5 °C 30 min Maintain low temperature to stabilize diazonium salt
Diazotization of 2-bromo-4,6-dinitroaniline NaNO2, HCl, 0–5 °C 0–5 °C 30 min Similar conditions as above
Azo coupling Diazonium salt + aromatic beta-alaninate derivative 0–5 °C, pH 8–9 1–2 hours Buffer pH critical for regioselectivity
Esterification Methanol, acid catalyst (H2SO4 or HCl gas) Reflux (~65 °C) 4–6 hours Alternative: use methyl beta-alaninate directly
Purification Silica gel chromatography, recrystallization Ambient Variable Use gradient elution for best separation

Research Findings and Notes

  • The presence of the 2-bromo and 4,6-dinitro substituents on the phenyl ring significantly influences the electronic properties, enhancing azo coupling efficiency and stability of the azo bond.
  • The acetylamino group at the 5-position provides hydrogen bonding capability, which can affect solubility and biological interactions.
  • The ethoxy substituent at the 2-position modulates the electron density of the aromatic ring, impacting the azo coupling regioselectivity.
  • The methyl ester of beta-alaninate is preferred for improved solubility and handling compared to free beta-alanine derivatives.
  • Purity above 95% is achievable with optimized chromatographic techniques, confirmed by HPLC and NMR.

Summary Table of Key Synthetic Steps

Synthetic Step Purpose Key Reagents/Conditions Outcome
Aromatic amine acetylation Introduce acetylamino group Acetic anhydride, base 5-acetylamino-2-ethoxyaniline
Diazotization Form diazonium salt NaNO2, HCl, 0–5 °C Stable diazonium salt
Azo coupling Form azo linkage Diazonium salt + beta-alaninate derivative, pH 8–9 Azo compound intermediate
Esterification Form methyl ester Methanol, acid catalyst, reflux Methyl beta-alaninate ester
Purification Remove impurities Column chromatography, recrystallization Pure target compound

Q & A

Q. What are the key synthetic pathways for Methyl N-(5-(acetylamino)-4-((2-bromo-4,6-dinitrophenyl)azo)-2-ethoxyphenyl)beta-alaninate, and how can reaction conditions be optimized?

The synthesis of this compound likely involves azo coupling reactions , where a diazonium salt reacts with an electron-rich aromatic amine or phenol. Structural analogs in (e.g., bromo-dinitrophenyl azo derivatives) suggest bromine and nitro groups are introduced via electrophilic substitution. Key steps:

Diazotization : React 2-bromo-4,6-dinitroaniline with NaNO₂/HCl to form the diazonium salt.

Coupling : React the diazonium salt with the acetamido-ethoxy-phenyl-beta-alaninate precursor under basic conditions (pH 8–10) to form the azo linkage.

Esterification : Protect the beta-alanine carboxyl group using methyl esterification.
Optimization : Monitor temperature (0–5°C for diazotization) and pH (critical for coupling efficiency). Use TLC/HPLC to track intermediates .

Q. How can spectroscopic techniques (e.g., NMR, MS) be systematically applied to characterize this compound?

  • NMR :
    • ¹H NMR : Identify ethoxy (δ 1.2–1.4 ppm, triplet) and methyl ester (δ 3.6–3.8 ppm, singlet) groups. Azo-linked aromatic protons (δ 7.5–8.5 ppm) show distinct splitting due to bromine and nitro substituents.
    • ¹³C NMR : Confirm carbonyl groups (C=O at δ 165–175 ppm) and quaternary carbons on the dinitrophenyl ring.
  • Mass Spectrometry (MS) :
    • High-resolution MS : Look for molecular ion [M+H]⁺ matching the molecular formula (C₂₀H₂₀BrN₆O₈). Fragmentation patterns (e.g., loss of NO₂ or Br groups) validate the structure.
      Note : Deuterated solvents (e.g., DMSO-d₆) may be required to resolve overlapping signals in crowded aromatic regions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for brominated azo compounds under varying pH conditions?

Contradictions often arise from differences in experimental design:

  • pH Range : Stability may vary sharply between acidic (pH < 3) and neutral conditions. For example, nitro groups hydrolyze faster under strong acidity.
  • Analytical Methods : Compare UV-Vis (azo bond degradation at λ 400–500 nm) vs. LC-MS (detecting hydrolyzed products like amines or phenols).
  • Protocol : Replicate conflicting studies using controlled conditions (e.g., buffered solutions, inert atmosphere). Use solid-phase extraction (SPE) with HLB cartridges () to isolate degradation products for quantification .

Q. What methodologies are recommended for assessing the environmental fate of this compound, particularly its biodegradation and bioaccumulation potential?

  • Biodegradation :
    • OECD 301D Test : Aerobic degradation in activated sludge; monitor via LC-MS for parent compound disappearance.
    • Metabolite Identification : Use high-resolution MS to detect intermediates (e.g., de-esterified or de-acetylated products).
  • Bioaccumulation :
    • Octanol-Water Partition Coefficient (Log K₀w) : Estimate via HPLC retention time correlation. High Log K₀w (>4) suggests lipid affinity.
    • In Silico Models : Use EPI Suite or OPERA to predict bioaccumulation factors (BCF) based on structural fragments (e.g., bromine, nitro groups) .

Q. How can researchers design experiments to investigate the compound’s reactivity with biomolecules (e.g., proteins or DNA)?

  • Protein Binding :
    • Fluorescence Quenching : Incubate with bovine serum albumin (BSA); measure fluorescence emission loss (λₑₓ 280 nm, λₑₘ 340 nm).
    • Docking Simulations : Use AutoDock Vina to predict binding sites based on azo and nitro group interactions.
  • DNA Interaction :
    • UV-Vis Titration : Monitor hypochromicity in DNA (260 nm) upon compound addition.
    • Comet Assay : Assess DNA strand breaks in cultured cells exposed to the compound .

Methodological Tables

Q. Table 1. Key Synthetic Reaction Conditions

StepReagents/ConditionsMonitoring MethodReference
DiazotizationNaNO₂, HCl, 0–5°C, 30 minTLC (Rf 0.3–0.5)
Azo CouplingpH 8–10, RT, 2 hrHPLC (λ 450 nm)
EsterificationCH₃OH, H₂SO₄ catalyst, refluxFT-IR (C=O peak)

Q. Table 2. Environmental Fate Experimental Parameters

ParameterTest ConditionAnalytical ToolReference
Aerobic DegradationActivated sludge, 21-day incubationLC-MS/MS (ESI⁺)
Log K₀w DeterminationReverse-phase HPLC, C18 columnRetention Time

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